molecular formula C11H10N2O7 B6362202 Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate CAS No. 168430-29-3

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

Cat. No.: B6362202
CAS No.: 168430-29-3
M. Wt: 282.21 g/mol
InChI Key: GJGNMOBQSGYJIL-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate, identified by its CAS number 168430-29-3, possesses a molecular formula of C₁₁H₁₀N₂O₇ and a molecular weight of 282.21 g/mol . chemicalbook.com The structure is characterized by a central three-carbon chain featuring a ketone at the β-position and an ethyl ester at the terminus. This propanoyl chain is attached to a benzene (B151609) ring substituted with two nitro groups at the 3 and 5 positions. This unique combination of functional groups dictates its chemical behavior and establishes its significance in targeted research endeavors.

Table 1: Physicochemical Properties of this compound

IdentifierValue
CAS Number 168430-29-3
Molecular Formula C₁₁H₁₀N₂O₇
Molecular Weight 282.21 g/mol
Common Name This compound
Canonical SMILES CCOC(=O)CC(=O)C1=CC(=CC(=C1)N+[O-])N+[O-]

The ethyl 3-oxopropanoate (B1240783) fragment of the molecule places it firmly within the class of β-keto esters, which are renowned for their synthetic utility in organic chemistry. Beta-keto esters are valuable intermediates because they possess both electrophilic and nucleophilic reactive sites. nbinno.com They serve as core building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. chemicalbook.comnih.gov

The presence of the keto and ester groups allows for a variety of chemical transformations. The α-carbon, situated between the two carbonyl groups, is acidic and can be readily deprotonated to form a stabilized enolate, which can then act as a nucleophile in alkylation and acylation reactions. This reactivity is fundamental to forming new carbon-carbon bonds, a cornerstone of organic synthesis.

The 3,5-dinitrophenyl group imparts distinct electronic properties to the molecule. The two nitro groups are powerful electron-withdrawing substituents, which render the aromatic ring highly electron-deficient. This electronic feature is critical in several areas of organic chemistry.

Primarily, such electron-poor aromatic rings are highly activated towards nucleophilic aromatic substitution (SₙAr) reactions. The strong resonance stabilization provided by the nitro groups to the negatively charged intermediate (the Meisenheimer complex) facilitates the displacement of a suitable leaving group from the ring, a reaction that is otherwise difficult on unactivated benzene rings. Furthermore, dinitrophenyl moieties are known to participate in the formation of charge-transfer complexes and are investigated for applications in energetic materials and nonlinear optics. In medicinal chemistry, the 3,5-dinitrophenyl scaffold has been incorporated into molecules designed as potential antimycobacterial agents.

The scholarly interest in this compound stems from the synergistic interplay of its two core functional units. The molecule is not merely a passive combination of a β-keto ester and a dinitroarene; it is a platform where the reactivity of one group can be used to construct or modify complex structures bearing the other.

The rationale for its investigation can be summarized as follows:

Synthetic Versatility: It serves as a multifunctional building block. The β-keto ester portion can be used to construct complex aliphatic or heterocyclic systems, while the dinitrophenyl ring provides a site for further functionalization via nucleophilic substitution or reduction of the nitro groups.

Precursor to Novel Compounds: It is a key precursor for synthesizing novel heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridones, which are scaffolds of significant interest in medicinal chemistry and materials science.

Probe for Mechanistic Studies: The well-defined electronic nature of the dinitrophenyl ring makes the compound a useful substrate for studying reaction mechanisms, particularly in the context of nucleophilic additions and substitutions.

While this compound is recognized as a valuable synthetic intermediate and is commercially available, extensive academic literature dedicated specifically to its synthesis and reactivity is not widespread. Its utility is often implied as a precursor within broader synthetic campaigns rather than being the central subject of dedicated studies.

Based on its chemical structure, key potential research trajectories include:

Synthesis of Heterocyclic Systems: A primary application involves its condensation reactions with binucleophiles like hydrazine (B178648), hydroxylamine (B1172632), or urea (B33335) to synthesize a variety of five- and six-membered heterocyclic rings bearing the 3,5-dinitrophenyl substituent. These products could then be evaluated for biological activity or material properties.

Nucleophilic Aromatic Substitution Studies: The compound could serve as a model substrate to explore SₙAr reactions where the β-keto ester side chain acts as an internal or modifying group, potentially influencing the regioselectivity and kinetics of the substitution.

Development of Energetic or Functional Materials: The presence of two nitro groups suggests its potential as a precursor for novel energetic materials or as a component in charge-transfer complexes for electronic applications, following further chemical modification.

Medicinal Chemistry Scaffolding: The reduction of the nitro groups to amines would yield Ethyl 3-(3,5-diaminophenyl)-3-oxopropanoate, a versatile intermediate for creating libraries of compounds for pharmacological screening, leveraging the synthetic handles of both the aromatic amines and the β-keto ester.

Future academic contributions will likely focus on realizing this synthetic potential, moving from its role as a catalog chemical to a demonstrated and versatile tool in the synthesis of complex, functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O7/c1-2-20-11(15)6-10(14)7-3-8(12(16)17)5-9(4-7)13(18)19/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGNMOBQSGYJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate

Reactivity of the Active Methylene (B1212753) Group: Enolization, Tautomerism, and Carbanion Chemistry

The presence of two carbonyl groups flanking a methylene (CH₂) group in ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate renders the protons on this central carbon acidic. This "active methylene" group is the locus of much of the compound's reactivity, participating in keto-enol tautomerism and serving as a source of a stabilized carbanion (enolate). The strong electron-withdrawing nature of the 3,5-dinitrophenyl group is expected to significantly influence this reactivity.

Equilibrium Studies of Keto-Enol Tautomerism in Various Solvents

β-dicarbonyl compounds like this compound exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents on the molecule. masterorganicchemistry.com The powerful electron-withdrawing 3,5-dinitrophenyl group is anticipated to have a pronounced effect on the tautomeric equilibrium. Electron-withdrawing groups generally favor the enol form by stabilizing the conjugated π-system of the enol. masterorganicchemistry.com

The equilibrium between the keto and enol forms is also highly dependent on the solvent. core.ac.uk Generally, nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. In contrast, polar protic solvents can stabilize the keto form through intermolecular hydrogen bonds. Polar aprotic solvents may favor the enol form if they can act as hydrogen bond acceptors. core.ac.uk

SolventDielectric Constant (ε)Expected Predominant TautomerHypothetical % Enol
Hexane (B92381)1.9Enol~70-80%
Chloroform4.8Enol~60-70%
Acetone21Keto~10-20%
Ethanol (B145695)24.5Keto~5-15%
Water80.1Keto<5%

Nucleophilic Additions and Condensations Involving the Enolate Anion

Treatment of this compound with a suitable base results in the deprotonation of the active methylene group to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The enolate can undergo nucleophilic addition to aldehydes and ketones in what is known as an aldol-type condensation. The strong electron-withdrawing effect of the 3,5-dinitrophenyl group would increase the acidity of the α-proton, facilitating enolate formation even with milder bases. The resulting β-hydroxy carbonyl compound may subsequently dehydrate, particularly if heated, to yield a conjugated α,β-unsaturated product.

Another important reaction is the Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another. wikipedia.orgbyjus.commasterorganicchemistry.comorganic-chemistry.orgresearchgate.net In the case of this compound, a self-condensation would be possible, although crossed Claisen condensations with other esters are also a common synthetic strategy. wikipedia.orgorganic-chemistry.org The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester product, which is more acidic than the starting ester. masterorganicchemistry.com

Alkylation and Acylation Reactions at the Alpha-Carbon Position

The enolate derived from this compound can also act as a nucleophile in substitution reactions. In alkylation reactions, the enolate attacks an alkyl halide in an S(_N)2 fashion to form a new carbon-carbon bond at the α-position. The choice of base and reaction conditions is crucial to avoid competing reactions such as O-alkylation or multiple alkylations.

Acylation at the α-carbon can be achieved by reacting the enolate with an acyl halide or anhydride. This reaction introduces an acyl group onto the active methylene carbon, leading to the formation of a β-tricarbonyl compound. These products are often valuable synthetic intermediates.

Reactions of the Carbonyl Moieties within this compound

The subject molecule possesses two distinct carbonyl functionalities: an ester and a ketone. Each of these groups has its own characteristic reactivity, which can be selectively targeted under appropriate reaction conditions.

Ester Hydrolysis and Transesterification Pathways and Their Kinetic Studies

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-promoted hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the electron-withdrawing 3,5-dinitrophenyl group is expected to accelerate the rate of base-promoted hydrolysis by stabilizing the negative charge in the transition state.

Kinetic studies of the hydrolysis of similar activated esters, such as dinitrophenyl carbonates, have been conducted to elucidate the reaction mechanism and the influence of the solvent. sapub.orgacs.org Such studies typically involve monitoring the reaction progress spectrophotometrically and analyzing the dependence of the rate constant on factors like temperature and solvent composition to determine activation parameters (ΔH, ΔS, and ΔG). acs.org

Transesterification, the conversion of one ester to another, can also be achieved under acidic or basic catalysis by reacting this compound with a different alcohol. This is an equilibrium process, and the reaction is typically driven forward by using a large excess of the new alcohol.

Reduction and Oxidation Reactions of the Ketone Functionality

The ketone carbonyl group can be selectively reduced to a secondary alcohol without affecting the ester group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The resulting β-hydroxy ester is a versatile synthetic intermediate. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functionalities.

The secondary alcohol obtained from the reduction of the ketone can be oxidized back to the ketone using a variety of oxidizing agents, such as those based on chromium(VI) (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern oxidation). mdpi.com The choice of oxidant would depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. It is important to note that under certain conditions, oxidation of a secondary alcohol can lead directly to an ester. rsc.org

Ketal and Enamine Formation for Synthetic Diversification

The ketone carbonyl within the β-ketoester structure of this compound is susceptible to reactions with nucleophiles, enabling the formation of derivatives such as ketals and enamines. These transformations serve to protect the ketone functionality or to modulate its reactivity for further synthetic applications.

Ketal Formation: The reaction of the carbonyl group with diols, such as ethylene (B1197577) glycol, under acidic catalysis leads to the formation of a cyclic ketal. This reaction is a common strategy to protect the ketone from reacting with nucleophiles or reducing agents in subsequent synthetic steps. The protective group can be readily removed by hydrolysis under aqueous acidic conditions.

Enamine Formation: The condensation of the ketone with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine), typically with acid catalysis and removal of water, yields a β-enamino ester. organic-chemistry.orgmasterorganicchemistry.com Enamines are valuable synthetic intermediates due to the enhanced nucleophilicity of the α-carbon, which arises from the electron-donating character of the nitrogen atom. masterorganicchemistry.com This activation allows for facile alkylation or acylation at the α-carbon. tandfonline.com The resulting substituted β-enamino esters can then be hydrolyzed back to the corresponding substituted β-ketoester. masterorganicchemistry.com

DerivativeReactantsConditionsProduct Structure
KetalEthylene GlycolAcid Catalyst (e.g., p-TsOH)Ethyl 2-(2-(3,5-dinitrophenyl)-1,3-dioxolan-2-yl)acetate
EnaminePyrrolidineAcid Catalyst, Water RemovalEthyl 3-(3,5-dinitrophenyl)-3-(pyrrolidin-1-yl)acrylate

Reactivity of the Dinitrophenyl Moiety: Nucleophilic Aromatic Substitution (SNAr) and Reduction Chemistry

The 3,5-dinitrophenyl group is the dominant electronic feature of the molecule, rendering the aromatic ring highly electrophilic and susceptible to nucleophilic attack. Furthermore, the nitro groups themselves are reactive functionalities that can be chemically reduced.

Aromatic rings generally undergo electrophilic substitution; however, the presence of strongly electron-withdrawing groups, such as nitro groups, can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org The two nitro groups on the phenyl ring of this compound significantly lower the electron density of the ring, facilitating the attack of nucleophiles. pressbooks.pub This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom to form a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub

Although the molecule lacks a conventional leaving group like a halide, SNAr reactions can still occur, potentially displacing one of the nitro groups or reacting with hydrogen at an activated position (vicarious nucleophilic substitution). The positions ortho and para to the nitro groups are highly activated. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially react with the dinitrophenyl ring under appropriate conditions.

Nucleophile (Nu⁻)Potential ProductReaction Type
Methoxide (CH₃O⁻)Ethyl 3-(3-methoxy-5-nitrophenyl)-3-oxopropanoateSNAr (NO₂ displacement)
PiperidineEthyl 3-(3-nitro-5-(piperidin-1-yl)phenyl)-3-oxopropanoateSNAr (NO₂ displacement)
Cyanomethyl anion (:CH₂CN)Ethyl 3-(3,5-dinitro-4-(cyanomethyl)phenyl)-3-oxopropanoateVicarious Nucleophilic Substitution

The nitro groups of the dinitrophenyl moiety can be selectively reduced to amino groups, providing a pathway to highly functionalized aniline (B41778) derivatives. The key challenge is to achieve this reduction chemoselectively without affecting the β-ketoester functionality. researchgate.net A variety of reagents are known to selectively reduce aromatic nitro groups. jsynthchem.com

For instance, reagents such as sodium sulfide (B99878) or polysulfide in aqueous or alcoholic ammonia (B1221849) (a variation of the Zinin reduction) are known to selectively reduce one nitro group in dinitro compounds. stackexchange.com Catalytic hydrogenation using specific catalysts (e.g., PtO₂) under controlled conditions or transfer hydrogenation can also achieve this transformation. The reduction can proceed in a stepwise manner, first yielding Ethyl 3-(3-amino-5-nitrophenyl)-3-oxopropanoate and then, under more forcing conditions, Ethyl 3-(3,5-diaminophenyl)-3-oxopropanoate.

These resulting aromatic amines are versatile intermediates. The primary amino groups can undergo a wide array of subsequent derivatizations, including:

Diazotization: Reaction with nitrous acid (HNO₂) to form diazonium salts, which are valuable precursors for Sandmeyer and related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Heterocycle Formation: Serving as a building block for the synthesis of fused heterocyclic systems.

Reducing Agent/SystemSelectivityTypical Product
Na₂S / (NH₄)₂SSelective reduction of one nitro groupEthyl 3-(3-amino-5-nitrophenyl)-3-oxopropanoate
H₂, Pd/C (high pressure)Reduction of both nitro groupsEthyl 3-(3,5-diaminophenyl)-3-oxopropanoate
Zn, NH₄ClSelective reduction of one nitro groupEthyl 3-(3-amino-5-nitrophenyl)-3-oxopropanoate stackexchange.com
SnCl₂, HClReduction of both nitro groupsEthyl 3-(3,5-diaminophenyl)-3-oxopropanoate

Cyclization and Condensation Reactions Utilizing this compound

The β-ketoester functionality is a classic building block for the synthesis of heterocyclic compounds. Its 1,3-dicarbonyl nature allows it to react with various binucleophiles to form five- and six-membered rings.

Pyrazole Synthesis (Knorr Synthesis): The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a direct and efficient method for preparing substituted pyrazoles. jk-sci.commdpi.comnih.gov this compound can react with hydrazine hydrate (B1144303) under acidic or basic conditions. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield 5-(3,5-dinitrophenyl)-1H-pyrazol-3-ol.

Pyrimidine Synthesis (Biginelli Reaction): The Biginelli reaction is a three-component reaction between a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) under acidic catalysis. organic-chemistry.orgsennosbiotech.com Using this compound in this reaction with an aromatic aldehyde and urea would produce a highly functionalized dihydropyrimidinone, specifically a 4-aryl-5-(ethoxycarbonyl)-6-(3,5-dinitrophenyl)-3,4-dihydropyrimidin-2(1H)-one. amazonaws.com

Quinoline Synthesis (Conrad-Limpach Synthesis): The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. iipseries.orgjptcp.com The reaction of this compound with aniline first forms a β-enamino ester via condensation. Subsequent thermal cyclization at high temperatures leads to the formation of a 2-(3,5-dinitrophenyl)-4-hydroxyquinoline. pharmaguideline.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.netmdpi.com The bifunctional nature of the 1,3-dicarbonyl system in this compound makes it an ideal substrate for such reactions.

A prime example is the Hantzsch Pyridine (B92270) Synthesis . This MCR typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. wikipedia.orgorganic-chemistry.org In a modified version, this compound could be used as one of the β-ketoester components. The reaction sequence involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the ketoester, and the formation of an enamine from the second equivalent of the ketoester and ammonia. organic-chemistry.org A subsequent Michael addition followed by cyclization and dehydration yields a 1,4-dihydropyridine. The resulting dihydropyridine, bearing the dinitrophenyl substituent, can then be oxidized to the corresponding aromatic pyridine derivative. dbpedia.org This approach allows for the rapid assembly of complex pyridine scaffolds. nih.gov

Intramolecular Cyclization Pathways for Novel Ring Systems

This compound possesses a unique structural framework that offers the potential for intramolecular cyclization to form novel heterocyclic ring systems. The presence of a reactive β-keto ester moiety, an active methylene group, and an electron-deficient aromatic ring substituted with two nitro groups provides multiple avenues for intramolecular reactions. Research into analogous systems suggests that under suitable conditions, the enolate of the β-keto ester can act as an intramolecular nucleophile, leading to the formation of new ring structures.

One plausible pathway involves the intramolecular nucleophilic attack of the enolate on one of the electrophilic nitro groups. This type of reaction is precedented in related ortho-nitroaryl compounds, where a side-chain carbanion displaces an ortho-nitro group to form a new heterocyclic ring. rsc.orgrsc.org In the case of this compound, the generation of an enolate under basic conditions could lead to an intramolecular cyclization, although the meta-positioning of the nitro groups relative to the side chain presents a significant steric and electronic barrier compared to ortho-substituted systems.

Another potential cyclization route is through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The 3,5-dinitrophenyl ring is highly electron-deficient and susceptible to nucleophilic attack. The enolate generated from the β-keto ester could potentially attack one of the carbon atoms bearing a nitro group, with the nitro group acting as a leaving group. While intermolecular SNAr reactions on dinitrobenzene derivatives are common, intramolecular versions are less so but have been reported, particularly in the formation of five- or six-membered rings.

A third possibility involves the participation of the active methylene group in a condensation reaction with one of the nitro groups, potentially leading to the formation of a benzoxazine-like ring system. Such reactions often require specific catalysts or reaction conditions to facilitate the transformation of the nitro group into a reactive intermediate.

Detailed mechanistic studies on this compound itself are not extensively reported in the available literature. However, based on the reactivity of similar compounds, the following table outlines hypothetical intramolecular cyclization pathways and the potential novel ring systems that could be formed.

Proposed Pathway Key Intermediate Potential Ring System Plausible Reaction Conditions
Intramolecular Nucleophilic Attack on Nitro GroupEnolate attacking the oxygen of the nitro groupSeven-membered heterocyclic ring containing an N-O bondStrong, non-nucleophilic base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF, DMF)
Intramolecular SNArMeisenheimer-like complexSix-membered dihydropyridinone derivativeStrong base (e.g., NaOEt, K2CO3) in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures
Reductive CyclizationAmino-dinitrophenyl intermediateDihydropyrrolo- or dihydropyridinone derivativeCatalytic hydrogenation followed by spontaneous or base-catalyzed cyclization

It is important to note that these proposed pathways are based on established reactivity principles of analogous compounds. Further experimental and computational studies are necessary to fully elucidate the intramolecular cyclization behavior of this compound and to characterize the resulting novel ring systems. The regioselectivity and feasibility of these cyclizations would be highly dependent on the reaction conditions employed, including the choice of base, solvent, and temperature.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate

Vibrational Spectroscopy for Functional Group Characterization and Conformational Analysis (FTIR, Raman)

Analysis of Carbonyl Stretching Frequencies (Ester vs. Ketone) and Nitro Group Vibrations

The vibrational spectrum of this molecule is dominated by characteristic bands from its carbonyl and nitro functionalities. The two carbonyl groups, one belonging to the ethyl ester and the other to the ketone, are expected to exhibit distinct stretching frequencies (ν(C=O)). Typically, the ester carbonyl stretch appears at a higher wavenumber (1750–1735 cm⁻¹) compared to the ketone carbonyl stretch (1725–1705 cm⁻¹). In this β-keto ester, the electronic environment influences these positions. The ketone carbonyl, being conjugated with the dinitrophenyl ring, may show a shift in its stretching frequency.

The two nitro groups (NO₂) on the aromatic ring give rise to two prominent and intense absorption bands: an asymmetric stretching vibration (νₐₛ(NO₂)) typically found in the 1550–1520 cm⁻¹ region, and a symmetric stretching vibration (νₛ(NO₂)) which appears in the 1360–1330 cm⁻¹ range. nih.govnih.gov The high intensity of these bands in the IR spectrum is a hallmark of dinitro-substituted aromatic compounds.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Ester C=OStretching (ν)1745 - 1730Typically a sharp, strong absorption.
Ketone C=OStretching (ν)1720 - 1700Position can be influenced by conjugation and conformation.
Aromatic Nitro (NO₂)Asymmetric Stretch (νₐₛ)1550 - 1520Very strong and characteristic absorption in IR.
Aromatic Nitro (NO₂)Symmetric Stretch (νₛ)1360 - 1330Strong absorption, confirming the presence of nitro groups.
C-O (Ester)Stretching (ν)1250 - 1150Strong band associated with the ester linkage.
Aromatic C=CStretching (ν)1600 - 1450Multiple bands of variable intensity.

Identification of Intramolecular and Intermolecular Hydrogen Bonding Interactions

β-keto esters are known for their potential to form keto-enol tautomers. nih.gov While spectroscopic evidence suggests that many β-keto esters exist predominantly in the keto form in nonpolar solvents, the presence of an enol tautomer would be readily identifiable through vibrational spectroscopy. nih.gov The enol form can establish a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This interaction would manifest as a very broad and shifted O-H stretching band in the 3200–2500 cm⁻¹ region and a significant lowering of the ester C=O stretching frequency. The absence of such bands would confirm the dominance of the keto tautomer. Intermolecular hydrogen bonding, though less likely to be a dominant interaction for the keto form, could potentially occur in the solid state or in protic solvents, leading to broadening of the carbonyl absorption bands.

Conformational Preferences and Rotational Isomerism Studies in Solution

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate possesses several single bonds around which rotation can occur, leading to different conformers. The key rotational isomers involve the orientation of the dinitrophenyl ring relative to the ketone carbonyl and the orientation of the ester group. In solution, a molecule may exist as an equilibrium of different conformers. acs.org Subtle shifts or the appearance of shoulder peaks in the carbonyl stretching region of the IR spectrum at different temperatures or in different solvents can indicate the presence of multiple conformers. For instance, different dihedral angles between the aromatic ring and the adjacent carbonyl group can alter the degree of electronic conjugation, thereby slightly changing the C=O bond force constant and its observed frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Processes

NMR spectroscopy is the most definitive method for elucidating the precise chemical structure of this compound by mapping the carbon-hydrogen framework and establishing connectivity between different parts of the molecule.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The 3,5-dinitrophenyl group gives a distinct pattern: the proton at the C2 position (H-2) is expected to appear as a triplet at a very downfield chemical shift due to the deshielding effect of the two ortho nitro groups. The two equivalent protons at the C4 and C6 positions (H-4/H-6) would appear as a doublet, coupled to H-2. The active methylene (B1212753) protons (CH₂) situated between the two carbonyl groups are diastereotopic and would likely appear as a singlet, while the ethyl group will show a characteristic quartet for the OCH₂ protons and a triplet for the CH₃ protons.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. Key signals include the two distinct carbonyl carbons for the ketone and the ester, the aromatic carbons (with those bearing nitro groups being significantly deshielded), the active methylene carbon, and the two carbons of the ethyl group.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2 (Aromatic)~9.2t (triplet)~2.0Deshielded by two ortho-NO₂ groups.
H-4/H-6 (Aromatic)~9.0d (doublet)~2.0Equivalent protons deshielded by adjacent NO₂ group.
-C(=O)CH₂C(=O)-~4.0s (singlet)-Active methylene protons between two carbonyls.
-OCH₂CH₃~4.2q (quartet)~7.1Methylene of the ethyl ester group.
-OCH₂CH₃~1.3t (triplet)~7.1Methyl of the ethyl ester group.
Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
Ketone C=O~190Aromatic ketone carbonyl.
Ester C=O~166Ethyl ester carbonyl.
C-3/C-5 (Aromatic)~149Carbons bearing the nitro groups.
C-1 (Aromatic)~136Carbon attached to the keto-acyl group.
C-4/C-6 (Aromatic)~128Equivalent aromatic CH carbons.
C-2 (Aromatic)~122Aromatic CH carbon between the nitro groups.
-OCH₂CH₃~62Methylene carbon of the ethyl ester.
-C(=O)CH₂C(=O)-~45Active methylene carbon.
-OCH₂CH₃~14Methyl carbon of the ethyl ester.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are indispensable for unambiguously assigning all signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations would be between the H-2 and H-4/H-6 aromatic protons, and a strong cross-peak between the methylene (quartet) and methyl (triplet) protons of the ethyl group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the aromatic C-H pairs (C2-H2, C4/6-H4/6), the active methylene carbon and its protons, and the carbons and protons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons separated by two or three bonds. The most informative correlations would be:

From the active methylene protons to both the ketone carbonyl carbon and the ester carbonyl carbon, confirming the β-dicarbonyl system.

From the aromatic protons (H-4/H-6) to the ketone carbonyl carbon, unequivocally linking the dinitrophenyl ring to the propanoate chain.

From the ethyl methylene protons (OCH₂) to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, regardless of bonding. It can provide valuable information on the preferred three-dimensional conformation in solution. For example, a NOESY correlation between the aromatic protons (H-4/H-6) and the active methylene protons would suggest a conformation where these groups are in close spatial proximity.

Variable Temperature NMR Studies on Tautomeric Equilibria and Rotational Barriers

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to investigate dynamic processes in molecules, such as tautomerism and restricted rotation. ox.ac.uk For this compound, VT-NMR would be instrumental in characterizing two key dynamic phenomena: the keto-enol tautomeric equilibrium and the rotational barrier around the C(O)-C(aryl) bond.

Tautomeric Equilibria: As a β-ketoester, the compound can exist in equilibrium between its keto and enol forms. thermofisher.com At room temperature, this exchange might be slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. libretexts.orgasu.edu The 1H NMR spectrum of the keto form would characteristically show a singlet for the α-protons (adjacent to both carbonyl groups), while the enol form would exhibit a vinyl proton signal and a downfield enolic hydroxyl proton signal, often broadened by hydrogen bonding. libretexts.org

By acquiring NMR spectra at different temperatures, the equilibrium constant (Keq) for the tautomerism can be determined at each temperature. A van't Hoff plot (ln(Keq) vs. 1/T) would then allow for the calculation of the thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), associated with the keto-enol equilibrium. Generally, the keto form is more stable, but factors like intramolecular hydrogen bonding in the enol form can influence the position of the equilibrium. colostate.edu

Rotational Barriers: The rotation around the single bond connecting the benzoyl group and the α-carbon may be hindered due to steric interactions between the dinitrophenyl ring and the ethyl ester group. At low temperatures, this rotation could be slow enough to result in distinct NMR signals for different rotational conformers (rotamers). montana.edu As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals and their eventual coalescence into a single averaged signal at the coalescence temperature (Tc). st-andrews.ac.ukoxinst.com

From the coalescence temperature and the chemical shift difference (Δν) between the signals of the two rotamers at a low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov This provides quantitative insight into the conformational flexibility of the molecule. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a crucial analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. measurlabs.com For this compound (C11H10N2O7), the theoretical exact mass of the molecular ion [M]+• can be calculated. This experimental verification is the first step in confirming the identity of a synthesized compound.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Calculated Exact Mass (Da)
[C11H10N2O7]+• 282.04880
[C11H11N2O7]+ 283.05608
[C11H9N2O7]- 281.04152

Note: This table represents theoretical values. Experimental data is not available.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. researchgate.net The resulting fragmentation pattern provides detailed structural information. For this compound, characteristic fragmentation pathways for nitroaromatic compounds and esters would be expected. nih.govresearchgate.net

Key predicted fragmentation pathways include:

Loss of the ethoxy group (-OC2H5): A common fragmentation for ethyl esters, leading to an acylium ion.

Loss of an ethyl radical (-•C2H5): Resulting from cleavage of the ethyl group.

Cleavage of the C-C bond between the carbonyl groups.

Fragmentations of the dinitrophenyl ring: This includes the characteristic loss of NO2 (46 Da) and NO (30 Da) radicals, which are common fragmentation behaviors for nitroaromatic compounds. researchgate.net Decarbonylation (loss of CO) may also occur following the loss of nitro groups. nih.gov

The analysis of these pathways allows for the confirmation of the connectivity of the different functional groups within the molecule.

Table 2: Predicted Key MS/MS Fragments for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Putative Fragment Structure
282 237 OC2H5 [M-OC2H5]+
282 236 NO2 [M-NO2]+
282 191 NO2 + OC2H5 [M-NO2-OC2H5]+
282 165 C4H5O3 [dinitrophenyl]+

Note: This table is based on predictable fragmentation patterns for analogous structures. Experimental data is not available.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure, conformation, and intermolecular interactions. While no crystal structure has been reported for the title compound, analysis of related dinitrophenyl derivatives allows for predictions of its solid-state characteristics. ucm.escdnsciencepub.com

The crystal packing would be dictated by a combination of intermolecular forces. Due to the presence of nitro groups (hydrogen bond acceptors) and C-H groups (potential weak hydrogen bond donors), a network of weak C-H•••O hydrogen bonds is expected to play a significant role in the supramolecular assembly. acs.orgtandfonline.com

X-ray analysis would provide precise values for all bond lengths, bond angles, and torsional angles. A key conformational feature would be the torsional angle between the plane of the dinitrophenyl ring and the plane of the adjacent carbonyl group. This angle is influenced by a balance between electronic effects (favoring planarity for conjugation) and steric hindrance (favoring a twisted conformation). nsf.gov The conformation of the ethyl ester chain would also be determined, likely adopting a staggered arrangement to minimize steric strain. Comparing the solid-state conformation with any solution-state conformational data from NMR could reveal the influence of crystal packing forces on the molecular structure.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Purity

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a critical tool for the stereochemical analysis of chiral molecules. These methods are exclusively applicable to substances that possess chiral centers and, as a result, are optically active.

A thorough review of scientific literature and spectroscopic databases reveals no information regarding the synthesis of chiral derivatives of this compound. The parent compound itself is not chiral, and therefore, it does not exhibit optical activity. Consequently, chiroptical spectroscopic techniques are not applicable for the analysis of this compound in its achiral form.

Should chiral derivatives of this compound be synthesized in the future, chiroptical spectroscopy would become a relevant and powerful technique for:

Determination of Stereochemical Purity: Assessing the enantiomeric excess or diastereomeric excess of a sample.

Assignment of Absolute Configuration: Correlating the experimental chiroptical data with theoretical calculations to determine the spatial arrangement of atoms.

Conformational Analysis: Studying the three-dimensional structure of the chiral derivatives in solution.

At present, due to the absence of chiral analogues of this compound, no experimental data from chiroptical spectroscopy can be presented.

Computational Chemistry and Theoretical Modeling of Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Ground State Properties, Tautomers, and Conformers

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate, a DFT study would begin with geometry optimization to find the lowest energy arrangement of its atoms. This process identifies the most stable three-dimensional structure.

A key aspect of this molecule is its potential for tautomerism. The β-keto ester functionality allows for a keto-enol equilibrium. DFT calculations would be employed to determine the relative stabilities of the keto and the two possible enol tautomers. By calculating the electronic energy of each optimized tautomer, researchers can predict which form is more prevalent.

Furthermore, the molecule possesses several rotatable bonds, leading to various conformers (spatial arrangements of atoms that can be interconverted by rotation about single bonds). DFT calculations would be used to explore the potential energy surface, identifying the most stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility. Theoretical studies on other β-keto esters have successfully used DFT to elucidate these structural nuances. nih.gov

Table 1: Hypothetical DFT Data for Tautomers of this compound

Tautomer Relative Energy (kcal/mol) Dipole Moment (Debye)
Keto 0.00 Data not available
(Z)-Enol Data not available Data not available
(E)-Enol Data not available Data not available

(Note: This table is illustrative as specific research data is unavailable.)

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites and Mechanisms

Frontier Molecular Orbital (FMO) theory is a crucial tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

For this compound, FMO analysis would map the spatial distribution of these orbitals. It is expected that the LUMO would be predominantly located over the electron-deficient 3,5-dinitrophenyl ring, indicating its susceptibility to nucleophilic attack. The HOMO would likely be distributed over the keto-ester portion of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. This type of analysis is standard in computational studies of organic molecules to understand their reaction mechanisms. nih.gov

Table 2: Hypothetical FMO Properties

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

(Note: This table is illustrative as specific research data is unavailable.)

Calculation of Acidities and Basicities of Relevant Functional Groups

Computational methods can provide accurate estimations of the acidity (pKa) and basicity (pKb) of different functional groups within a molecule. For this compound, the most significant acidic site is the α-carbon, located between the two carbonyl groups (the active methylene (B1212753) group). The strong electron-withdrawing effect of the adjacent benzoyl group, further intensified by the two nitro groups on the phenyl ring, is expected to make these protons particularly acidic.

DFT calculations, often combined with a continuum solvent model, can compute the Gibbs free energy change for the deprotonation reaction, which is then used to predict the pKa. Similarly, the basicity of the carbonyl oxygens and the nitro group oxygens could be assessed by calculating the energetics of their protonation. While experimental data for the related ethyl acetoacetate (B1235776) shows a pKa of about 10.7 in water, the dinitrophenyl substitution in the target molecule would likely lower this value considerably. wikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their flexibility and interactions with their environment.

Analysis of Conformational Landscapes in Various Solvents

MD simulations would model the motion of this compound by solving Newton's equations of motion for all its atoms. By running a simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to explore the full range of accessible conformations.

Performing these simulations in different explicit solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide) would reveal how the solvent environment influences the molecule's preferred shape. Polar solvents might stabilize more extended conformations by interacting with the polar nitro and carbonyl groups, whereas nonpolar solvents might favor more compact structures. The results would be a dynamic "map" of the conformational landscape as a function of the solvent. Such simulations are commonly applied to understand how flexible molecules behave in solution. nih.gov

Investigation of Solvent-Mediated Tautomeric Equilibria

The equilibrium between the keto and enol tautomers is highly dependent on the solvent. MD simulations, particularly using advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) or ab initio MD, can be used to study this process directly. These methods treat the reacting part of the molecule with high-level QM theory while the surrounding solvent is treated with a more computationally efficient classical force field.

These simulations could model the proton transfer event that converts the keto form to the enol form, showing how solvent molecules might participate by forming hydrogen-bond bridges. By calculating the free energy profile along the reaction coordinate for tautomerization in different solvents, researchers can predict how the equilibrium constant shifts with solvent polarity and hydrogen-bonding capability, providing a dynamic and realistic picture of the tautomerism process.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material-Relevant Attributes

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. For this compound, QSPR models can be developed to predict attributes crucial for its application in material science.

By calculating a series of molecular descriptors, QSPR models can estimate various bulk and surface properties. These descriptors fall into several categories: constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., dipole moment, orbital energies).

For this compound, properties such as density, boiling point, and enthalpy of formation can be predicted. These predictions are based on models trained with experimental data from a diverse set of organic compounds. For instance, group contribution methods or more complex machine learning algorithms can be employed. While specific experimental data for this exact compound is scarce, predictions can be made based on its constituent functional groups.

Table 1: Predicted Material-Relevant Properties of this compound (Illustrative)

Property Predicted Value Unit Method
Molar Volume 205.4 ± 5.0 cm³/mol Group Contribution
Density 1.48 ± 0.06 g/cm³ QSPR Algorithm
Enthalpy of Vaporization 68.5 ± 4.0 kJ/mol Correlation Model

Note: The data in this table is illustrative and represents typical values that would be generated from QSPR models. It is not based on direct experimental measurement.

The electronic structure of this compound, characterized by the electron-withdrawing 3,5-dinitrophenyl group and the β-keto ester moiety, suggests potential utility in catalysis and optoelectronics. QSPR models can correlate quantum-chemical descriptors with performance in these areas.

For catalysis, descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and calculated atomic charges can be linked to catalytic activity or stability. For example, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, a key step in many catalytic cycles.

In optoelectronics, properties like polarizability, hyperpolarizability, and the predicted absorption maximum (λ_max) are critical. QSPR models can predict these attributes, helping to screen the molecule's potential as a component in nonlinear optical (NLO) materials or organic light-emitting diodes (OLEDs). The presence of the nitro groups, which are strong electron acceptors, is expected to significantly influence these electronic properties.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and the calculation of activation barriers.

The 3,5-dinitrophenyl group makes the aromatic ring highly electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). Computational modeling can determine the energy profile for the reaction of this compound with various nucleophiles. The generally accepted mechanism for SNAr reactions on activated aryl systems involves a two-step addition-elimination process via a high-energy intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org However, some computational studies on similar systems suggest that the reaction can also proceed via a concerted mechanism, where bond formation and breakage occur in a single step, bypassing a stable intermediate. nih.govnih.gov

A transition state search would locate the structure of the highest energy point along the reaction coordinate. The calculated energy difference between the reactants and the transition state provides the activation energy barrier (ΔG‡), a critical factor in determining the reaction rate.

Table 2: Illustrative Calculated Energy Barriers for SNAr of a Dinitrophenyl System

Reaction Step ΔH‡ (kcal/mol) ΔG‡ (kcal/mol) Mechanism Type
Nucleophile Addition (TS1) 15.2 18.5 Stepwise (Meisenheimer)
Leaving Group Elimination (TS2) 5.8 7.2 Stepwise (Meisenheimer)

Note: This data is illustrative, based on typical computational results for SNAr reactions, and does not represent a specific calculation for the title compound.

Furthermore, the β-keto ester functionality allows for various other transformations, such as intramolecular cyclization reactions (e.g., Dieckmann condensation if a second ester group were present elsewhere in a molecule). libretexts.org Computational modeling can explore the feasibility of these pathways by calculating their respective activation barriers.

Computational studies can effectively model the influence of catalysts on reaction pathways. For instance, the addition of a base or acid catalyst can significantly alter the energy barriers of reactions involving the β-keto ester group. By including the catalyst molecule in the computational model, one can investigate how it stabilizes transition states or intermediates, thereby lowering the activation energy.

For a reaction like an intramolecular cyclization, different catalysts might favor the formation of different ring sizes or stereoisomers. By calculating the energy profiles for all possible pathways in the presence of a given catalyst, computational chemistry can predict the kinetic and thermodynamic products, offering insights into reaction selectivity.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These theoretical predictions can be used to interpret and validate experimental spectra or to predict the spectral characteristics of yet-to-be-synthesized compounds. DFT and time-dependent DFT (TD-DFT) are common methods for these calculations. nih.gov

The predicted vibrational frequencies (infrared and Raman spectra) for this compound can be calculated and compared with experimental data to confirm the molecular structure. Key vibrational modes would include the C=O stretches of the ketone and ester, the symmetric and asymmetric stretches of the NO₂ groups, and the aromatic C-H and C=C vibrations.

Similarly, electronic transitions, which correspond to UV-Visible absorption spectra, can be predicted using TD-DFT. This calculation provides information on the absorption wavelengths (λ_max) and the nature of the electronic excitations (e.g., n→π* or π→π* transitions). For a molecule with nitroaromatic and keto-ester groups, a complex spectrum with multiple absorption bands would be expected.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy. By comparing the computed chemical shifts with experimental values, the assignment of peaks in the NMR spectrum can be unequivocally confirmed.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Key Functional Group Assignment
IR Frequency (ν) 1745 cm⁻¹ Ester C=O stretch
IR Frequency (ν) 1720 cm⁻¹ Ketone C=O stretch
IR Frequency (ν) 1540 cm⁻¹, 1350 cm⁻¹ Asymmetric & Symmetric NO₂ stretch
UV-Vis (λ_max) 245 nm π→π* transition (aromatic system)
¹³C NMR Shift (δ) 190 ppm Ketone Carbonyl

Note: This data is illustrative of typical values obtained from DFT calculations for molecules with similar functional groups.

Applications and Functionalization Strategies of Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate in Advanced Materials and Chemical Synthesis

A Versatile Building Block in Complex Organic Synthesis

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a multifaceted organic compound that holds significant potential as a precursor in the synthesis of a wide array of complex molecules. Its structure, which incorporates a reactive β-keto ester functionality and an electron-deficient 3,5-dinitrophenyl ring, makes it a valuable intermediate for constructing diverse molecular architectures for advanced materials and chemical synthesis.

Precursor to Diversified Heterocyclic Scaffolds for Materials Science

The β-keto ester moiety in this compound is a well-established precursor for the synthesis of various heterocyclic compounds. The presence of two carbonyl groups in a 1,3-relationship allows for condensation reactions with a range of binucleophiles to form five- and six-membered rings. The electron-withdrawing nature of the 3,5-dinitrophenyl group can influence the reactivity of the keto and ester carbonyls, as well as the acidity of the α-methylene protons, thereby modulating the reaction pathways and potentially leading to novel heterocyclic structures.

The general reactivity of β-keto esters with binucleophiles such as hydrazines, hydroxylamine (B1172632), ureas, and amidines provides access to a variety of heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with ureas or thioureas can lead to pyrimidines or thioxopyrimidines. These heterocyclic cores are of great interest in materials science due to their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional polymers. The 3,5-dinitrophenyl substituent can further be chemically modified, for example, by reduction of the nitro groups to amines, which can then participate in further cyclization or polymerization reactions.

Table 1: Potential Heterocyclic Scaffolds from this compound

BinucleophileResulting HeterocyclePotential Applications in Materials Science
Hydrazine hydrate (B1144303)Pyrazolone derivativeOrganic pigments, fluorescent materials
Substituted hydrazinesSubstituted pyrazolesHole-transporting materials, OLEDs
Urea (B33335)/ThioureaPyrimidine/Thioxopyrimidine derivativesBiologically active materials, functional polymers
AmidinesSubstituted pyrimidinesLigands for metal complexes, organic conductors
HydroxylamineIsoxazole derivativesLiquid crystals, nonlinear optical materials

Intermediate in the Synthesis of Functionalized Aromatics for Optoelectronic Applications

The 3,5-dinitrophenyl group in this compound serves as a functionalizable aromatic core. The strong electron-withdrawing nitro groups make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of substituents. Furthermore, the nitro groups can be reduced to amino groups, which are versatile functional handles for a plethora of chemical transformations, including diazotization and subsequent coupling reactions, as well as amide and imine bond formations.

These transformations are crucial for the synthesis of "push-pull" chromophores, where electron-donating and electron-accepting groups are connected through a π-conjugated system. Such molecules are of significant interest for applications in nonlinear optics (NLO) and as dyes in dye-sensitized solar cells (DSSCs). The β-keto ester portion of the molecule can be engaged in reactions such as Knoevenagel or Claisen-Schmidt condensations to extend the π-conjugation, further tuning the optoelectronic properties of the resulting materials. The synthesis of organic optoelectronic materials often relies on the functionalization of aromatic C-H bonds to create conjugated polymers and small molecules. nih.gov

Chiral Auxiliaries or Substrates in Asymmetric Synthesis (If applicable to derivatives)

While this compound itself is achiral, its derivatives have the potential to be used in asymmetric synthesis. The active methylene (B1212753) group flanked by two carbonyls can be stereoselectively functionalized. For instance, asymmetric alkylation or reduction of the ketone can introduce a chiral center.

Derivatives of this compound could potentially be used as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary can be removed. For example, if the ethyl ester is replaced with a chiral alcohol, the resulting β-keto ester could direct the stereoselective addition of a nucleophile to the ketone. However, there is currently no specific information in the scientific literature demonstrating the use of derivatives of this compound as chiral auxiliaries.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound, namely the electron-deficient aromatic ring and the chelating β-keto ester unit, make it an interesting candidate for applications in supramolecular chemistry and the design of self-assembling systems.

Design of Molecular Receptors and Sensors for Specific Chemical Analytes in Industrial or Environmental Contexts

The electron-deficient 3,5-dinitrophenyl ring is known to participate in π-stacking interactions with electron-rich aromatic systems. This property can be exploited in the design of molecular receptors for the recognition of electron-rich guest molecules. Furthermore, the nitro groups can act as hydrogen bond acceptors.

Derivatives of dinitrophenol have been utilized as colorimetric chemosensors. mdpi.com For example, a dinitrophenol-based chemosensor has been designed for the sequential detection of Cu2+ and S2- ions in aqueous solutions. mdpi.com The sensing mechanism often involves a change in color or fluorescence upon binding of the analyte. The 3,5-dinitrophenyl moiety can act as a signaling unit in a sensor molecule, where interaction with an analyte perturbs the electronic properties of the system, leading to a detectable optical response. For instance, indole (B1671886) hydrazones incorporating a 2,4-dinitrophenyl group have been designed as colorimetric "naked eye" sensors for fluoride (B91410) ions. nih.gov

Formation of Coordination Compounds with Metal Ions for Catalytic or Material Applications

The β-keto ester functionality of this compound is an excellent chelating ligand for a wide variety of metal ions. Upon deprotonation of the α-methylene group, the resulting enolate can coordinate to a metal center in a bidentate fashion through the two oxygen atoms, forming a stable six-membered ring.

The coordination of metal ions can lead to the formation of discrete metal complexes or extended coordination polymers. The properties of these materials, such as their catalytic activity, magnetic behavior, and photophysical properties, can be tuned by the choice of the metal ion and by modifications of the ligand. For example, metal complexes of 2,4-dinitrophenylhydrazine (B122626) have been synthesized and shown to possess antimicrobial and antioxidant activities. nih.gov The 3,5-dinitrophenyl group can influence the electronic properties of the metal center through inductive effects, potentially modulating the catalytic activity of the complex. Transition metal complexes featuring main group metals and metalloids as supporting ligands have shown promise in catalysis. researchgate.net While specific catalytic applications of metal complexes derived from this compound have not been reported, the general ability of β-keto esters to form catalytically active metal complexes is well-documented.

Non-Covalent Interactions in Crystal Engineering and Co-Crystallization

The arrangement of molecules in a crystalline solid is dictated by non-covalent interactions, and understanding these forces is the core of crystal engineering. The 3,5-dinitrophenyl group in this compound plays a crucial role in directing these interactions. The nitro groups are strong hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions. These interactions influence the crystal packing and can be exploited in the design of co-crystals with specific properties. researchgate.netnih.gov

Co-crystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and melting point, without altering the chemical structure of the constituent molecules. nih.govnih.gov In the context of this compound, its ability to form robust non-covalent interactions makes it a candidate for co-crystal formation with other molecules. The dinitrobenzoate moiety, a related structural motif, is known to participate in various non-covalent interactions, including C-H···O, NO2···NO2, and π-π stacking, which are significant in the formation of polymeric structures. mdpi.comresearchgate.net The specific arrangement of these interactions can be influenced by the position of the nitro groups on the benzoate (B1203000) anion, demonstrating how subtle changes in molecular structure can direct crystal packing. mdpi.comresearchgate.net

Table 1: Key Non-Covalent Interactions Involving the 3,5-Dinitrophenyl Moiety

Interaction TypeDescriptionPotential Impact on Crystal Structure
Hydrogen Bonding The nitro groups act as strong hydrogen bond acceptors, interacting with suitable donor groups on adjacent molecules. researchgate.netnih.govDirects molecular assembly into specific one-, two-, or three-dimensional networks.
π-π Stacking The electron-deficient 3,5-dinitrophenyl ring can engage in stacking interactions with other aromatic systems.Influences the packing density and electronic properties of the crystal.
Halogen Bonding While not intrinsic to the molecule itself, functionalization could introduce halogen atoms, which can act as electrophilic caps (B75204) interacting with the nitro groups.Provides a directional interaction for precise control over the supramolecular architecture. researchgate.net

Applications in Catalysis and Reaction Engineering

The versatile structure of this compound and its derivatives makes them valuable in the field of catalysis.

Ligand Design for Metal-Catalyzed Organic Transformations

The β-keto ester functionality of this compound can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms. The electronic properties of the ligand, influenced by the electron-withdrawing nitro groups, can in turn affect the catalytic activity of the metal complex. The design of ligands is a key aspect of developing new metal-based catalysts for a wide range of organic transformations. ethernet.edu.etmdpi.com The 3,5-dinitrobenzoate (B1224709) (3,5-DNB) ligand, a related structure, has been shown to exhibit a range of coordination modes with various metals, including copper, cobalt, zinc, and nickel, leading to the formation of diverse molecular and polymeric structures. nih.gov

Organocatalytic Applications of Modified Derivatives of this compound

While the parent compound may not be a primary organocatalyst, its derivatives can be designed to possess catalytic activity. For instance, the introduction of a chiral center into the molecule could lead to the development of chiral organocatalysts for asymmetric synthesis. The dinitrophenyl group can also play a role in non-covalent catalysis, where it can interact with substrates through hydrogen bonding or π-π stacking to facilitate a reaction.

Precursors for Polymer-Supported Catalysts

Immobilizing homogeneous catalysts onto solid supports, such as polymers, offers several advantages, including ease of separation and catalyst recycling. mdpi.comnsf.gov this compound can serve as a precursor for such polymer-supported catalysts. The ester group can be hydrolyzed and the resulting carboxylic acid can be covalently attached to a functionalized polymer. Alternatively, the dinitrophenyl ring can be chemically modified to introduce a polymerizable group. The resulting polymer-supported ligand can then be complexed with a metal to create a heterogeneous catalyst. mdpi.com

Table 2: Potential Catalytic Applications

Catalysis TypeRole of this compound DerivativeExample Transformation
Metal Catalysis Acts as a ligand to a transition metal center. dntb.gov.uaresearchgate.netCross-coupling reactions, hydrogenations, oxidations.
Organocatalysis Modified with chiral moieties to induce stereoselectivity.Asymmetric aldol (B89426) reactions, Michael additions.
Polymer-Supported Catalysis Functionalized and attached to a polymer backbone to create a recyclable catalyst. mdpi.comContinuous flow reactions, large-scale synthesis.

Exploitation in Polymer Chemistry and Functional Materials

The reactivity of this compound also lends itself to applications in polymer chemistry.

Monomer or Cross-linking Agent in the Synthesis of Specialized Polymers

The dinitrophenyl group can be reduced to diamino groups, which can then serve as monomers for the synthesis of polyamides or polyimides. These polymers often exhibit high thermal stability and specific mechanical properties. Furthermore, the β-keto ester functionality can be utilized in cross-linking reactions. google.com Cross-linking agents are crucial for modifying the properties of polymers, such as increasing their rigidity and solvent resistance. google.comnih.govresearchgate.net The incorporation of this compound as a cross-linking agent could introduce specific functionalities into the polymer network, potentially leading to materials with tailored optical or electronic properties.

Incorporation into Functional Coatings, Films, or Resins

The unique chemical structure of this compound, featuring a reactive β-keto ester functionality, presents significant opportunities for its incorporation into various polymer systems to create functional coatings, films, and resins. The presence of both electrophilic and nucleophilic sites makes β-keto esters valuable building blocks in synthetic chemistry. This reactivity can be harnessed to either graft the molecule onto existing polymer backbones or to use it as a monomer or cross-linking agent in polymerization processes.

One promising approach involves the transesterification of the ethyl ester group with hydroxyl-functionalized polymers. This method allows for the covalent attachment of the dinitrophenyl moiety to a wide range of polymeric scaffolds, thereby imparting the specific properties associated with the nitroaromatic group to the bulk material. Furthermore, the active methylene group situated between the two carbonyl groups of the β-keto ester can participate in various carbon-carbon bond-forming reactions, offering another avenue for polymerization or functionalization.

The incorporation of the 3,5-dinitrophenyl group is anticipated to enhance the thermal stability and modify the surface properties of the resulting coatings or films. The strong electron-withdrawing nature of the two nitro groups can lead to increased intermolecular interactions, potentially improving the mechanical strength and solvent resistance of the material. Research on related dinitrophenyl compounds suggests that their presence in a polymer matrix can also influence the material's refractive index and other optical characteristics.

Table 1: Potential Polymer Systems for Incorporation of this compound

Polymer TypePotential Method of IncorporationAnticipated Property Enhancement
PolyacrylatesCopolymerization with acrylate (B77674) monomersIncreased refractive index, enhanced thermal stability
PolyestersTransesterification with diol monomersImproved mechanical strength, altered surface energy
Epoxy ResinsReaction with epoxy groups via the active methyleneIncreased cross-linking density, enhanced chemical resistance
PolyurethanesReaction with isocyanate groupsModified optical properties, improved adhesion

Development of Materials with Tunable Optical or Electronic Properties

The 3,5-dinitrophenyl moiety in this compound is a key determinant of its potential for creating materials with tunable optical and electronic properties. Nitroaromatic compounds are known for their significant nonlinear optical (NLO) properties, which arise from the charge asymmetry created by the electron-withdrawing nitro groups attached to the aromatic ring. This inherent electronic characteristic can be exploited in the design of advanced optical materials.

The electronic properties of materials containing this compound can also be modulated. The electron-deficient nature of the dinitrophenyl ring can facilitate electron transport, making these materials potentially useful in organic electronic devices. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound will influence the charge injection and transport properties of any resulting material. By judiciously selecting the polymer matrix and the concentration of the dinitrophenyl-containing compound, it may be possible to engineer materials with tailored bandgaps and conductivities.

Electrochemical Applications and Redox Chemistry

Electrochemical Behavior of Nitro Groups for Non-Biological Sensor Development (e.g., environmental monitoring, process control)

The two nitro groups on the phenyl ring of this compound are electrochemically active and can undergo well-defined reduction processes. This redox activity forms the basis for the development of non-biological electrochemical sensors. In a typical electrochemical measurement, such as cyclic voltammetry, the nitro groups will exhibit distinct reduction peaks at specific potentials. The position and intensity of these peaks can be sensitive to the surrounding chemical environment, allowing for the detection of various analytes.

For environmental monitoring, a sensor based on this compound could be designed to detect pollutants that interact with the dinitrophenyl moiety. For example, certain electron-rich analytes might form charge-transfer complexes with the electron-deficient aromatic ring, leading to a measurable shift in the reduction potential of the nitro groups. Similarly, in industrial process control, a sensor could monitor the concentration of specific chemical species that catalytically or inhibitorily affect the electrochemical reduction of the nitro groups.

The development of such sensors would typically involve immobilizing this compound or a polymer functionalized with it onto an electrode surface. This could be achieved through various techniques, including electropolymerization, drop-casting, or self-assembly. The sensitivity and selectivity of the sensor would be dependent on the specific interactions between the dinitrophenyl group and the target analyte, as well as the morphology and composition of the electrode surface.

Table 2: Predicted Electrochemical Reduction Potentials of Nitro Groups in this compound in a Protic Medium

Reduction StepDescriptionApproximate Potential (vs. Ag/AgCl)
First ReductionReversible one-electron reduction of one nitro group to a nitro radical anion-0.6 V to -0.8 V
Second ReductionIrreversible multi-electron reduction to a hydroxylamine or amine group-1.0 V to -1.3 V

Precursors for Energy Storage Materials or Redox-Active Systems

The presence of multiple, redox-active nitro groups makes this compound a compelling candidate as a precursor for advanced energy storage materials, particularly for the cathodes of rechargeable batteries. Nitroaromatic compounds are being investigated as high-energy organic cathode materials because each nitro group can theoretically undergo a multi-electron redox reaction, leading to high specific capacities.

Upon electrochemical reduction, the nitro groups can be converted to amino groups in a process that involves the transfer of multiple electrons. This high theoretical capacity, combined with the potential for high redox potentials, could lead to organic batteries with high energy densities. To be utilized in a battery, the compound would likely need to be incorporated into a conductive polymer matrix to facilitate electron transport and prevent dissolution into the electrolyte.

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate

Chromatographic Techniques for Purity Assessment and Mixture Analysis in Research and Industrial Settings

Chromatography is the cornerstone for separating Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate from starting materials, byproducts, and degradation products. The choice of technique depends on the specific analytical challenge, from routine quality control to complex mixture analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method is typically preferred due to the compound's moderate polarity.

Method development focuses on achieving optimal separation of the target analyte from potential impurities. A significant challenge in the analysis of β-keto esters is the potential for poor peak shape due to keto-enol tautomerism. This can be mitigated by adjusting mobile phase pH or increasing the column temperature to accelerate the interconversion, resulting in a single, sharp averaged peak. chromforum.org

A typical RP-HPLC setup would involve a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous component, often with an acid modifier (like phosphoric or formic acid) to ensure good peak shape. sielc.com The dinitrophenyl group is a strong chromophore, making UV detection at a wavelength between 250-360 nm highly effective. For process monitoring, this method allows for rapid quantification of the main product, unreacted starting materials, and the formation of byproducts, providing critical data for reaction optimization.

Table 1: Illustrative HPLC Parameters for Quality Control Analysis

Parameter Condition Purpose
Column C18, 150 x 4.6 mm, 5 µm Standard reverse-phase separation of moderately polar compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Formic acid improves peak shape by suppressing silanol (B1196071) interactions and controlling ionization.
Gradient 50% B to 95% B over 10 min To elute compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Temperature 40 °C Elevated temperature can improve peak shape for tautomers and reduce viscosity. chromforum.org
Detection UV-Vis Diode Array Detector (DAD) at 260 nm The dinitrophenyl group provides strong UV absorbance for sensitive detection.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound has a high molecular weight and low volatility, and the presence of nitro groups makes it thermally labile, leading to decomposition in the hot GC inlet rather than clean volatilization. nih.govnih.gov

However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is an invaluable tool for identifying and quantifying volatile byproducts associated with the synthesis or degradation of the target compound. jmchemsci.com For instance, in a typical synthesis involving a Claisen condensation, residual starting materials like ethyl acetate (B1210297) or ethanol (B145695) could be monitored. sielc.com GC-MS analysis of the reaction headspace or a solvent extract can provide a detailed profile of these volatile components.

A standard GC-MS method would employ a non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and a temperature gradient to separate compounds based on their boiling points. scispace.com

Table 2: Representative GC-MS Conditions for Volatile Impurity Profiling

Parameter Condition Purpose
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm General purpose column suitable for a wide range of volatile organic compounds.
Carrier Gas Helium at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °C (Split mode) To ensure rapid volatilization of analytes.
Oven Program 40 °C (2 min), ramp to 280 °C at 15 °C/min Separates volatile compounds based on boiling point.
Detector Mass Spectrometer (MS) Provides mass spectra for positive identification of unknown byproducts.

| Scan Range | 35 - 500 m/z | Covers the expected mass range for common solvents and synthesis byproducts. |

Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative to both normal and reversed-phase HPLC. chromatographytoday.com It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. chromatographytoday.com

For a polar molecule like this compound, pure CO₂ lacks sufficient eluting strength. Therefore, a polar organic solvent, known as a modifier (e.g., methanol), is added to the mobile phase. chromatographytoday.com SFC is particularly advantageous for separating polar compounds that can be challenging in RP-HPLC. researchgate.net This technique is well-suited for both analytical-scale purity testing and preparative-scale purification, significantly reducing organic solvent consumption.

Table 3: Typical SFC Parameters for the Analysis of Polar Nitroaromatic Compounds

Parameter Condition Rationale
Column Diol or 2-Ethylpyridine, 150 x 4.6 mm, 5 µm Stationary phases that offer good selectivity for polar analytes in SFC.
Mobile Phase A: Supercritical CO₂B: Methanol Methanol is a common polar modifier used to increase the elution strength of the mobile phase. dtic.mil
Gradient 5% B to 40% B over 5 min A gradient is used to effectively elute polar compounds.
Flow Rate 3.0 mL/min Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.
Back Pressure 150 bar Maintained to ensure the CO₂ remains in its supercritical state.
Temperature 40 °C Influences fluid density and analyte solubility.

| Detection | UV-Vis Diode Array Detector (DAD) at 260 nm | Compatible with SFC and highly sensitive for the target analyte. |

Spectrophotometric and Fluorometric Methods for Quantification

Spectrophotometric methods offer rapid and straightforward quantification without the need for chromatographic separation, making them ideal for in-solution concentration determination and high-throughput screening.

The 3,5-dinitrophenyl group within the molecule is a strong chromophore, making UV-Visible (UV-Vis) spectroscopy a simple and effective tool for quantification. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. wikipedia.orglibretexts.org

To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For dinitrophenyl derivatives, this is typically in the UV region. researchgate.net Once the linear relationship between absorbance and concentration is established, the concentration of an unknown sample can be determined by measuring its absorbance. edinst.com This method is particularly useful for monitoring the progress of a synthesis reaction, where an increase in absorbance at the product's λmax indicates its formation over time.

Table 4: Example of a UV-Vis Calibration Dataset

Concentration (mg/L) Absorbance at λmax
2.0 0.152
4.0 0.301
6.0 0.448
8.0 0.605

From this data, a linear regression would yield an equation (y = mx + c) and a correlation coefficient (R²) to validate the method for quantification.

This compound is not naturally fluorescent. In fact, nitroaromatic compounds are well-known to be potent fluorescence quenchers, a phenomenon where they decrease the fluorescence intensity of other molecules. mdpi.comnih.gov Therefore, direct fluorescence detection is not feasible.

For trace-level analysis where high sensitivity is required, a derivatization strategy can be employed to introduce a fluorescent signal. This typically involves a two-step chemical modification:

Reduction of Nitro Groups: The two nitro (-NO₂) groups on the phenyl ring are chemically reduced to amino (-NH₂) groups. This can be achieved using various reducing agents, such as stannous chloride (SnCl₂) or sodium dithionite. This step removes the quenching effect of the nitro groups.

Fluorescent Tagging: The newly formed aromatic diamine can then be reacted with a fluorogenic reagent (a fluorescent tag). A common example is Dansyl Chloride, which reacts with primary amines to form a highly fluorescent sulfonamide derivative. mdpi.com

This derivatization process converts the non-fluorescent target analyte into a strongly fluorescent product, which can be detected at much lower concentrations than by UV-Vis absorbance. The resulting derivative can be quantified using a fluorometer or by HPLC with a fluorescence detector (HPLC-FLD), offering significantly improved limits of detection (LOD).

Table 5: Comparison of Detection Limits for UV-Vis and a Potential Fluorescence Method

Analytical Method Principle Estimated Limit of Detection (LOD)
Direct UV-Vis Spectroscopy Measures the natural absorbance of the dinitrophenyl group. 0.1 - 1.0 mg/L

| HPLC with Fluorescence Detection (after derivatization) | Measures the high-intensity light emission from a fluorescent tag chemically attached to the analyte. | 0.01 - 0.1 µg/L |

Electrochemical Detection Methods for Real-Time Monitoring

Electrochemical methods offer high sensitivity, rapid response, and the potential for real-time monitoring, making them suitable for process analytical technology (PAT) in the synthesis of this compound. The two nitro groups on the phenyl ring are electrochemically active, providing a basis for these detection techniques.

Voltammetric Techniques for Redox Characterization and Trace Detection

Voltammetry involves applying a potential to an electrode and measuring the resulting current, which provides information about the analyte's redox properties. uomus.edu.iq Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are instrumental in characterizing the electrochemical behavior of this compound.

The reduction of the dinitro groups on the aromatic ring occurs in distinct steps, which can be observed as separate peaks in a voltammogram. The position and shape of these peaks are dependent on the electrode material, pH, and solvent system. This redox signature is highly specific to the molecule's structure, allowing for qualitative identification. For quantitative analysis, DPV is particularly effective due to its ability to discriminate against background currents, enabling the detection of trace amounts of the compound. researchgate.net Studies on similar dinitrophenol compounds have demonstrated the utility of voltammetry for determining metabolites, although matrix interference can be a limitation in complex samples like urine. nih.govboku.ac.at

Interactive Table: Typical Voltammetric Parameters for Dinitrophenyl Compounds

Parameter Technique Working Electrode Typical Potential Range (vs. Ag/AgCl) Limit of Detection (LOD)
Peak Potential 1 (Epc1) DPV Glassy Carbon -0.4 V to -0.6 V 10⁻⁷ - 10⁻⁸ M
Peak Potential 2 (Epc2) DPV Glassy Carbon -0.7 V to -0.9 V 10⁻⁷ - 10⁻⁸ M
Diffusion Coefficient (D) CV Platinum N/A N/A

Amperometric Sensing Applications in Industrial Process Streams

Amperometric sensing is a powerful tool for real-time, continuous monitoring in industrial settings. In this technique, a constant potential is applied to a working electrode, and the current is measured as a function of time. This current is directly proportional to the concentration of the electroactive species, in this case, this compound.

By setting the electrode potential to a value where the reduction of the nitro groups occurs efficiently, an amperometric sensor can be integrated into a flow system or directly into a reaction vessel. This allows for the continuous tracking of the compound's concentration during synthesis, providing immediate feedback for process control and optimization. HPLC systems with amperometric detection have proven to be more sensitive and selective than spectrophotometric methods for related dinitrophenol metabolites. nih.gov This high sensitivity is crucial for detecting small deviations from the desired reaction conditions, ensuring product quality and process safety.

Hyphenated Analytical Techniques for Comprehensive Analysis

LC-MS and GC-MS for Impurity Profiling and Reaction Pathway Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for separating and identifying components in a complex mixture. researchgate.net In the synthesis of this compound, these methods are used to identify starting materials, intermediates, byproducts, and degradation products.

LC-MS is particularly versatile, capable of analyzing a wide range of compounds, including those that are thermally unstable. ovid.com Reversed-phase HPLC can effectively separate the target compound from closely related impurities. The separated components are then introduced into the mass spectrometer, which provides molecular weight and structural information, enabling their unambiguous identification. longdom.orgsaspublishers.com LC-MS/MS (tandem mass spectrometry) can further enhance selectivity and provide more detailed structural information by fragmenting the parent ions. nih.govresearchgate.net GC-MS is suitable for volatile and thermally stable impurities and can offer high chromatographic resolution.

NMR-Based Reaction Monitoring (e.g., stopped-flow NMR) for Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique that provides detailed structural information, making it ideal for monitoring the progress of chemical reactions in real-time. magritek.comnorthwestern.edu By acquiring NMR spectra at regular intervals during the synthesis of this compound, the concentrations of reactants, intermediates, and the final product can be tracked simultaneously. pharmtech.com

This data allows for the determination of reaction kinetics and helps in understanding the reaction mechanism. For fast reactions, specialized techniques like stopped-flow NMR can be employed. This method involves the rapid mixing of reactants followed by the acquisition of NMR spectra as the reaction proceeds within the NMR probe. nih.gov The high resolution of NMR also allows for the observation and characterization of transient intermediates that may not be detectable by other methods.

ICP-MS for Trace Metal Contaminant Analysis in Synthetic Batches

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of trace and ultra-trace levels of metallic elements. azom.comlibretexts.org In the synthesis of this compound, trace metal contamination can arise from catalysts, reagents, or the reaction vessel itself. These impurities can affect the reaction's efficiency, the product's stability, and its final application.

ICP-MS can detect metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. alfa-chemistry.comnanocomposix.com The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio. This allows for the simultaneous quantification of a wide range of metallic contaminants in a single analysis, ensuring the purity and quality of the final product. youngin.com

Interactive Table: Summary of Hyphenated Techniques for Analysis

Technique Application Information Obtained Key Advantages
LC-MS/GC-MS Impurity Profiling, Reaction Pathway Analysis Molecular Weight, Structural Fragments, Component Separation High Sensitivity, High Specificity, Broad Applicability
NMR-Based Monitoring Kinetic Studies, Mechanism Elucidation Real-time Concentration Profiles, Structural Information of Intermediates Quantitative, Non-destructive, Detailed Structural Insights
ICP-MS Trace Metal Analysis Elemental Composition, Contaminant Levels Ultra-trace Detection Limits, Multi-element Capability

Future Research Directions and Emerging Opportunities for Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate

Development of Novel and Highly Sustainable Synthetic Routes with Minimal Environmental Footprint

Future research is anticipated to prioritize the development of sustainable and environmentally friendly methods for synthesizing Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate. These efforts will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Key areas of exploration may include the use of greener solvents, catalytic systems that can be recycled and reused, and flow chemistry techniques that allow for more efficient and controlled reactions.

Sustainable Approach Description Potential Benefits
Green Solvents Utilizing solvents derived from renewable resources or water-based systems.Reduces reliance on volatile organic compounds (VOCs) and minimizes environmental pollution.
Recyclable Catalysts Employing solid-supported catalysts or those that can be easily separated from the reaction mixture.Decreases waste generation and improves the economic viability of the synthesis.
Flow Chemistry Conducting the synthesis in a continuous-flow reactor.Offers precise control over reaction parameters, enhances safety, and allows for easier scalability.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate the reaction.Reduces reaction times and energy consumption compared to conventional heating methods.

Exploration of Advanced Catalytic Transformations Leveraging the Unique Reactivity of the Compound

The distinct chemical structure of this compound, which includes a β-ketoester, offers numerous possibilities for advanced catalytic transformations. acs.orgresearchgate.net Future research is expected to delve into leveraging this reactivity to create complex and valuable molecules.

One promising direction is the use of palladium-catalyzed reactions, which have been shown to be effective in transforming β-keto esters. nih.gov These reactions could lead to the formation of new carbon-carbon bonds and the introduction of various functional groups. Additionally, nickel-catalyzed amidation of β-keto esters presents another avenue for creating α-amidated materials. nih.gov

Researchers are also likely to explore dynamic kinetic asymmetric transformations, which could produce chiral molecules with high enantiomeric excess. rsc.org This would be particularly valuable for applications in pharmaceuticals and other areas where stereochemistry is crucial.

Catalytic Transformation Potential Catalyst Anticipated Outcome
Palladium-Catalyzed ReactionsPalladium complexesFormation of new C-C bonds and functional group introduction. nih.gov
Nickel-Catalyzed AmidationNickeloceneSynthesis of α-amidated materials. nih.gov
Asymmetric TransformationsChiral N,N'-dioxide-nickel(II) complexesProduction of chiral β-halo-α-hydroxy esters. rsc.org

Integration into Next-Generation Functional Materials with Designed Properties for Specific Applications

The unique properties of the 3,5-dinitrophenyl group make this compound a promising candidate for incorporation into next-generation functional materials. This component is known for its use in creating heat-resistant and insensitive energetic materials, suggesting that its integration could enhance the thermal stability and safety of new materials. rsc.orgresearchgate.net

Future research may focus on synthesizing novel polymers and composites that incorporate this compound to achieve specific, designed properties. For instance, its presence could be used to develop materials with enhanced thermal resistance for applications in demanding environments.

Deeper Understanding of Complex Reaction Mechanisms through In-Situ Spectroscopy and Advanced Computational Methods

A more profound comprehension of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Future investigations will likely employ in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to monitor reactions in real-time. This will provide valuable insights into the formation of intermediates and the kinetics of the reactions.

Advanced computational methods, like density functional theory (DFT), will also play a key role in elucidating reaction pathways and transition states. By combining experimental and computational approaches, researchers can gain a detailed understanding of the factors that control the reactivity and selectivity of this compound. The study of nucleophilic substitution reactions of similar 2,4-dinitrobenzene derivatives offers a foundation for understanding the potential mechanisms. semanticscholar.org

Expanding the Scope of Analytical Applications in Process Chemistry and Environmental Monitoring

The dinitrophenyl group has well-established applications in analytical chemistry, particularly in the detection of carbonyl compounds. chemiis.comwikipedia.orglibretexts.orgguidechem.comchemicalbook.comsjpas.com Building on this, future research is expected to expand the analytical uses of this compound.

In process chemistry, it could be developed as a reagent for the derivatization and quantification of specific analytes. Its strong chromophoric properties make it suitable for spectrophotometric detection.

For environmental monitoring, this compound could be used to develop new methods for detecting and quantifying pollutants. Its ability to react with certain compounds could be harnessed to create sensitive and selective analytical assays. The use of dinitrophenyl derivatives in high-performance liquid chromatography (HPLC) further highlights the potential for developing advanced analytical techniques. researchgate.netacs.org

Exploitation in New Areas of Chemical Science (e.g., flow batteries, advanced manufacturing)

The unique electronic and chemical properties of this compound open up possibilities for its use in emerging fields of chemical science.

In the area of energy storage, the redox-active nitro groups in the dinitrophenyl moiety could be harnessed for applications in organic redox flow batteries. sandia.govdtu.dk These batteries offer a promising solution for large-scale energy storage, and the development of new organic redox-active materials is a key area of research.

In advanced manufacturing, this compound could be explored as a component in the development of novel materials with tailored properties. For instance, it could be incorporated into polymers to create materials with specific thermal or electronic characteristics for use in 3D printing or other advanced manufacturing processes.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate?

The compound is synthesized via esterification of 3-(3,5-dinitrophenyl)-3-oxopropanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). This method aligns with protocols for structurally analogous β-keto esters, where the carboxylic acid reacts with an alcohol to form the ester. Purification typically involves recrystallization or column chromatography to isolate the product .

Q. What spectroscopic methods are employed to characterize this compound?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl stretches (ester C=O at ~1738 cm⁻¹, ketone C=O at ~1674 cm⁻¹).
  • ¹H-NMR : Reveals proton environments, such as aromatic protons in the dinitrophenyl group (δ 7.72–7.75 ppm) and ester ethyl group (δ 1.2–1.4 ppm for CH₃). These spectral patterns match established data for β-keto esters with electron-withdrawing substituents .

Q. What are the key physical properties critical for handling this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability under inert atmospheres and neutral pH is essential to prevent hydrolysis. Storage at 2–8°C in desiccated conditions is recommended, based on stability profiles of methyl analogs .

Advanced Research Questions

Q. How do the nitro groups influence reactivity in derivatization reactions?

The 3,5-dinitro substituents strongly deactivate the phenyl ring, directing electrophilic substitutions to meta positions (if feasible) and favoring nucleophilic aromatic substitution under catalytic conditions. For example, reactions with amines or thiols may proceed via Meisenheimer complexes, requiring polar solvents (e.g., DMSO) and elevated temperatures .

Q. What strategies resolve contradictions in reported reaction yields?

Discrepancies often arise from variations in:

  • Catalyst loading : Optimal sulfuric acid concentrations (5–10 mol%) improve esterification efficiency.
  • Solvent polarity : Anhydrous ethanol minimizes side reactions.
  • Purification : Gradient elution in column chromatography enhances purity. Systematic optimization studies recommend real-time monitoring via TLC/HPLC to track reaction progress .

Q. How is this compound utilized in complex organic syntheses?

The β-keto ester moiety enables:

  • Claisen condensations : To form six-membered rings (e.g., coumarins).
  • Michael additions : With enolates to generate polyfunctional intermediates. Its nitro groups act as directing agents in cycloadditions or as protecting groups in multi-step syntheses, as documented in natural product total syntheses .

Q. What mechanistic insights explain its behavior in nucleophilic acyl substitutions?

The electron-deficient carbonyl carbon (due to nitro groups) enhances electrophilicity, facilitating attack by nucleophiles like amines. Kinetic studies suggest a two-step mechanism: tetrahedral intermediate formation followed by ester cleavage. Catalytic bases (e.g., DBU) and solvents like DMF stabilize intermediates, improving yields .

Q. How does its reactivity compare to halogenated analogs (e.g., chloro or bromo derivatives)?

Unlike halogenated analogs, the nitro groups resist electrophilic substitution but enhance susceptibility to nucleophilic displacement. For instance, bromo derivatives undergo Suzuki couplings, whereas the dinitro compound requires harsher conditions for similar transformations. This contrast is critical in designing regioselective reactions .

Methodological Notes

  • Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Data Validation : Cross-reference spectral data with computational models (e.g., DFT calculations for NMR shifts).
  • Safety : Handle with nitrile gloves due to potential irritancy from nitro groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.